molecular formula C15H10F5NO2 B2797303 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338791-99-4

2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2797303
CAS No.: 338791-99-4
M. Wt: 331.242
InChI Key: UBWWMUSJECLWCK-UHFFFAOYSA-N
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Description

2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains multiple fluorine atoms, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the reaction of 2,2-difluoroacetic acid with phenylamine and 3-(trifluoromethyl)phenol. The reaction is usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide stands out due to its specific arrangement of fluorine atoms and phenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Biological Activity

2,2-Difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide, with the molecular formula C15H10F5NO2C_{15}H_{10}F_5NO_2, is a synthetic compound notable for its structural characteristics and potential biological activities. This compound features multiple fluorine atoms, which enhance its reactivity and specificity in biological interactions. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

PropertyValue
Molecular FormulaC15H10F5NO2
Molecular Weight331.24 g/mol
CAS Number338791-99-4
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluorine substituents play a critical role in enhancing binding affinity to these targets, which may include enzymes and receptors involved in various signaling pathways.

Inhibitory Activity

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on certain enzymes, such as neutral sphingomyelinase 2 (nSMase2). This enzyme is involved in the hydrolysis of sphingomyelin, impacting cell signaling and exosome release. Inhibition of nSMase2 has been linked to potential therapeutic effects in neurodegenerative diseases like Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The inclusion of trifluoromethyl groups in the structure has been shown to enhance the potency of related compounds. For instance, modifications at specific positions on the phenolic ring can significantly influence the biological activity, as demonstrated in various SAR studies .

Case Studies

  • Alzheimer's Disease Research : A study explored the efficacy of nSMase2 inhibitors in a mouse model of Alzheimer’s disease. The results suggested that these inhibitors could reduce cognitive impairment by modulating exosome secretion from the brain .
  • Antifungal Activity : Another investigation highlighted the potential antifungal properties of fluorinated compounds similar to this compound, indicating a broader spectrum of biological activity beyond neuroprotection .

Synthetic Routes

The synthesis of this compound generally involves:

  • Reaction of 2,2-difluoroacetic acid with phenylamine and 3-(trifluoromethyl)phenol .
  • Controlled conditions to optimize yield and purity.

Potential Applications

This compound is being investigated for various applications:

  • Medicinal Chemistry : As a lead compound for drug development targeting neurodegenerative diseases.
  • Organic Synthesis : Utilized as a building block for more complex fluorinated molecules.

Properties

IUPAC Name

2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO2/c16-14(17,18)10-5-4-8-12(9-10)23-15(19,20)13(22)21-11-6-2-1-3-7-11/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWWMUSJECLWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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